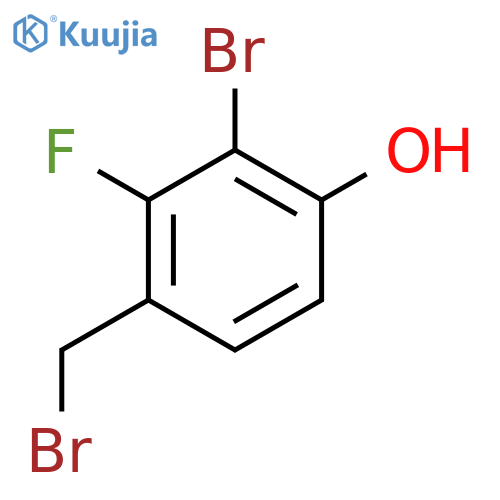Cas no 1805552-84-4 (3-Bromo-2-fluoro-4-hydroxybenzyl bromide)
3-ブロモ-2-フルオロ-4-ヒドロキシベンジルブロミドは、ハロゲン化ベンジル化合物の一種であり、有機合成中間体として重要な役割を果たします。特に、医薬品や農薬の合成において、フッ素および臭素原子の導入により分子の反応性や生物活性を調整する際に利用されます。本製品の特徴は、高い純度と安定性にあり、厳密な条件下での合成反応に対応可能です。また、ヒドロキシル基の存在により、さらに誘導体化が容易である点も利点です。取り扱いには適切な保護具の使用が推奨されます。

1805552-84-4 structure
商品名:3-Bromo-2-fluoro-4-hydroxybenzyl bromide
CAS番号:1805552-84-4
MF:C7H5Br2FO
メガワット:283.920404195786
CID:4976238
3-Bromo-2-fluoro-4-hydroxybenzyl bromide 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-2-fluoro-4-hydroxybenzyl bromide
-
- インチ: 1S/C7H5Br2FO/c8-3-4-1-2-5(11)6(9)7(4)10/h1-2,11H,3H2
- InChIKey: JBMZKOTZSFRNGL-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=CC(CBr)=C1F)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 134
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 20.2
3-Bromo-2-fluoro-4-hydroxybenzyl bromide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013018097-250mg |
3-Bromo-2-fluoro-4-hydroxybenzyl bromide |
1805552-84-4 | 97% | 250mg |
475.20 USD | 2021-06-25 | |
| Alichem | A013018097-500mg |
3-Bromo-2-fluoro-4-hydroxybenzyl bromide |
1805552-84-4 | 97% | 500mg |
790.55 USD | 2021-06-25 | |
| Alichem | A013018097-1g |
3-Bromo-2-fluoro-4-hydroxybenzyl bromide |
1805552-84-4 | 97% | 1g |
1,534.70 USD | 2021-06-25 |
3-Bromo-2-fluoro-4-hydroxybenzyl bromide 関連文献
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
1805552-84-4 (3-Bromo-2-fluoro-4-hydroxybenzyl bromide) 関連製品
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
